2-(1H-tetrazol-5-yl)ethanamine
Overview
Description
2-(1H-tetrazol-5-yl)ethanamine is a chemical compound with the molecular formula C3H7N5. It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazole and its derivatives are known for their diverse applications in medicinal chemistry, coordination chemistry, and materials science due to their unique structural and electronic properties .
Mechanism of Action
Target of Action
It is known that tetrazole derivatives play a crucial role in pharmaceutical and medicinal applications . They are often used in the synthesis of high energy density materials .
Mode of Action
It is known that tetrazole derivatives can form hydrogen bonds with amino acids in their active pockets, which can result in encouraging binding energy .
Biochemical Pathways
Tetrazole derivatives are known to be involved in various organic reactions in synthetic organic chemistry .
Pharmacokinetics
It is known that the tetrazole function is metabolically stable .
Result of Action
Some tetrazole derivatives have shown significant cytotoxic effects .
Action Environment
It is known that the properties of tetrazole derivatives can be influenced by the conditions of their synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-tetrazol-5-yl)ethanamine can be achieved through various methods. One common approach involves the ultrasound-assisted preparation of 2-(1H-tetrazol-5-yl)acrylonitrile derivatives via a one-pot multi-component method using ZrP2O7 nanoparticles as a catalyst . This method offers high yields and environmental benignity.
Industrial Production Methods: Industrial production of tetrazole derivatives often involves the use of nitriles and sodium azide in the presence of catalysts such as ZnO, Cu2O, or NiO nanoparticles . These methods are designed to be efficient, cost-effective, and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 2-(1H-tetrazol-5-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: Tetrazoles can react with strong oxidizers to form corresponding oxidized products.
Reduction: Tetrazoles can be reduced to form amines or other reduced derivatives.
Substitution: Tetrazoles can undergo substitution reactions with electrophiles or nucleophiles to form substituted tetrazoles.
Common Reagents and Conditions:
Oxidation: Strong oxidizers such as acidic chloride or anhydrides.
Reduction: Reducing agents like hydrogen gas or metal hydrides.
Substitution: Electrophiles or nucleophiles under mild to moderate conditions.
Major Products: The major products formed from these reactions include various substituted tetrazoles, amines, and other nitrogen-containing heterocycles .
Scientific Research Applications
2-(1H-tetrazol-5-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Employed in the study of enzyme inhibitors and receptor antagonists.
Medicine: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: Utilized in the production of high-energy materials, propellants, and explosives.
Comparison with Similar Compounds
1H-tetrazole: A parent compound of tetrazole derivatives.
5-substituted tetrazoles: Compounds with various substituents at the 5-position of the tetrazole ring.
Imidazole derivatives: Compounds with a similar five-membered ring structure containing nitrogen atoms.
Uniqueness: 2-(1H-tetrazol-5-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness allows it to interact with specific molecular targets and exhibit unique biological activities compared to other tetrazole and imidazole derivatives .
Properties
IUPAC Name |
2-(2H-tetrazol-5-yl)ethanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N5/c4-2-1-3-5-7-8-6-3/h1-2,4H2,(H,5,6,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYXHLMULHPGKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C1=NNN=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00901003 | |
Record name | NoName_51 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00901003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31602-64-9 | |
Record name | 2H-Tetrazole-5-ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31602-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.